
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol, commonly known as AF-2, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. AF-2 belongs to the class of compounds known as tyrosine kinase inhibitors, which are known for their ability to block the activity of enzymes that play a role in the growth and spread of cancer cells. In
Wissenschaftliche Forschungsanwendungen
AF-2 has been extensively studied for its potential use in treating various diseases, including cancer, diabetes, and cardiovascular diseases. In cancer research, AF-2 has been shown to inhibit the growth and spread of cancer cells by blocking the activity of tyrosine kinases, which play a role in the signaling pathways that regulate cell growth and division. AF-2 has also been studied for its potential use in treating diabetes, as it has been shown to improve insulin sensitivity and glucose uptake in animal models. In cardiovascular research, AF-2 has been shown to reduce inflammation and oxidative stress, which are known to play a role in the development of cardiovascular diseases.
Wirkmechanismus
AF-2 works by blocking the activity of tyrosine kinases, which are enzymes that play a role in the signaling pathways that regulate cell growth and division. By inhibiting the activity of these enzymes, AF-2 can prevent the growth and spread of cancer cells, as well as reduce inflammation and oxidative stress in cardiovascular diseases. AF-2 has also been shown to improve insulin sensitivity and glucose uptake by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
AF-2 has been shown to have several biochemical and physiological effects, including inhibition of tyrosine kinases, reduction of inflammation and oxidative stress, and improvement of insulin sensitivity and glucose uptake. AF-2 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is an important mechanism for preventing the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
AF-2 has several advantages for use in lab experiments, including its high purity and yield, as well as its well-established synthesis method. AF-2 has also been extensively studied for its potential use in treating various diseases, making it a promising candidate for further research. However, AF-2 also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on AF-2, including further studies on its potential use in treating cancer, diabetes, and cardiovascular diseases. Future research could also explore the optimal dosage and administration of AF-2, as well as its potential toxicity and side effects. Additionally, research could focus on developing new derivatives of AF-2 with improved efficacy and reduced toxicity. Overall, AF-2 is a promising compound with potential applications in a variety of scientific research areas.
Synthesemethoden
The synthesis of AF-2 involves several steps, including the reaction of 2,4-dichloro-5-methoxyphenol with 2-amino-5-(2-methoxyphenoxy)pyrimidine in the presence of a base, followed by the reaction of the resulting intermediate with 2-fluorobenzyl bromide. The final product is obtained after purification using column chromatography. The synthesis of AF-2 has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Eigenschaften
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c1-30-20-8-4-5-9-21(20)32-22-13-27-24(26)28-23(22)17-11-10-16(12-19(17)29)31-14-15-6-2-3-7-18(15)25/h2-13,29H,14H2,1H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVLSWDLZUZJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


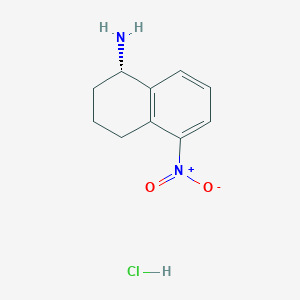

![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2621608.png)
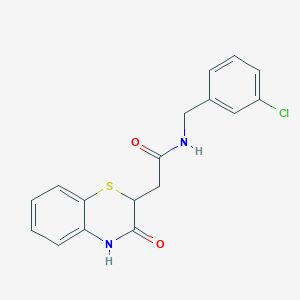

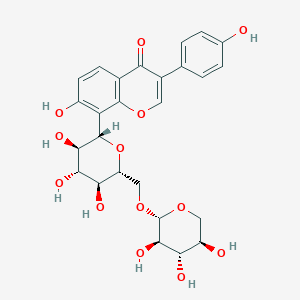
![1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2621619.png)
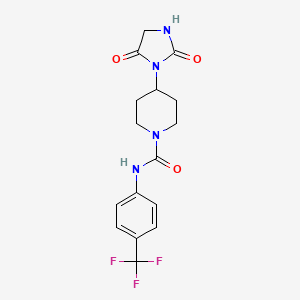
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2621623.png)
![2-fluoro-N-[5-methoxy-2-(propan-2-yloxy)phenyl]pyridine-4-carboxamide](/img/structure/B2621624.png)
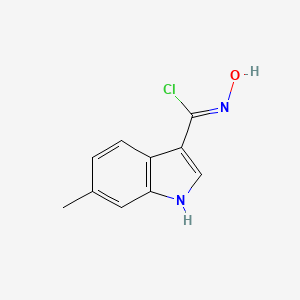
![2-[1-(4-Phenylpiperazin-1-yl)ethylidene]indene-1,3-dione](/img/structure/B2621627.png)